4-(Fmoc-amino)benzamidoxime

Heterocyclic chemistry Combinatorial synthesis Fmoc solid-phase peptide synthesis

Standard amidoximes degrade or lose protecting groups under acidic oxadiazole cyclization conditions. 4-(Fmoc-amino)benzamidoxime solves this: • Acid-stable Fmoc group: Survives TFA deprotection and acidic washes intact • Selective base-labile cleavage: Standard piperidine removes Fmoc post-cyclization • Enables SPPS: Direct incorporation of 1,2,4-oxadiazole heterocycles into peptidomimetics • Ideal precursor: For chiral β3- and α-amino acids bearing oxadiazole bioisosteres Procurement managers: Reliable supply for library synthesis.

Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
Cat. No. B12640397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Fmoc-amino)benzamidoxime
Molecular FormulaC22H19N3O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=NO)N
InChIInChI=1S/C22H19N3O3/c23-21(25-27)14-9-11-15(12-10-14)24-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,27H,13H2,(H2,23,25)(H,24,26)
InChIKeyKRYNNWTWOXXABM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Fmoc-amino)benzamidoxime – Overview


4-(Fmoc-amino)benzamidoxime (CAS 1301749-58-5; C22H19N3O3; MW 373.40) is a para-substituted benzamidoxime bearing an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the aniline nitrogen . It belongs to the class of Fmoc-protected amidoximes, which serve as synthetic precursors to 1,2,4-oxadiazole heterocycles—a scaffold of interest in medicinal chemistry and combinatorial library synthesis [1]. The compound is commercially available as a research chemical, most notably from Sigma-Aldrich (AldrichCPR), and is intended for use by early discovery researchers as part of a collection of unique chemicals .

✓ Fmoc-SPPS compatible 1,2,4-oxadiazole building block
✓ Survives sodium acetate-catalyzed oxadiazole cyclization at 86 °C
✓ Acid-stable Fmoc supports orthogonal protection in multi-step syntheses

Why 4-(Fmoc-amino)benzamidoxime Is Irreplaceable


Procurement of an Fmoc-protected amidoxime such as 4-(Fmoc-amino)benzamidoxime is dictated by two non-negotiable synthetic requirements: (1) the Fmoc group must survive the conditions used to form the 1,2,4-oxadiazole ring, and (2) the amidoxime must be suitably reactive with activated carboxyl derivatives for heterocycle formation. The Fmoc group is acid-stable but base-labile, while the amidoxime moiety is susceptible to degradation under strongly acidic or nucleophilic conditions [1]. Standard protocols for 1,2,4-oxadiazole formation often employ high temperatures, acidic catalysts, or prolonged heating—conditions that readily cleave Boc groups (acid-labile) or promote amidoxime decomposition. The Fmoc-protected variant uniquely preserves the protecting group through oxadiazole cyclization while maintaining amidoxime reactivity, a balance that generic or Boc-protected analogs cannot reliably achieve [2].

Boc-protected amidoxime may lose protecting group under acidic oxadiazole cyclization conditions, unlike Fmoc.
Base-labile Fmoc enables gentle amidoxime liberation, reducing decomposition risk vs. acid-mediated Boc deprotection.

4-(Fmoc-amino)benzamidoxime vs. Other Amidoximes


Fmoc Stability in Oxadiazole Cyclization

The Fmoc protecting group on 4-(Fmoc-amino)benzamidoxime demonstrates stability during the sodium acetate-catalyzed cyclization to 1,2,4-oxadiazoles in refluxing ethanol/water (86 °C). In contrast, common alternative methods for oxadiazole formation (e.g., acid catalysis or prolonged heating) result in cleavage of the Fmoc group or require extended reaction times, limiting synthetic utility [1]. This compatibility enables the compound's use in multi-step syntheses where Fmoc retention is critical for subsequent steps.

Fmoc Cyclization Stability
Class-level
Fmoc retained under NaOAc, 86 °C; alt. acidic methods cleave Fmoc
Supports Fmoc-retention synthesis workflow
Quantitative yields not specified; class-level inference
Heterocyclic chemistry Combinatorial synthesis Fmoc solid-phase peptide synthesis

Fmoc vs. Boc Orthogonality in Amidoxime Chemistry

The Fmoc group provides acid stability that is orthogonal to the acid-labile Boc group. While Boc groups are cleaved under acidic conditions (e.g., TFA), Fmoc groups remain intact under the same acidic conditions and are removed by mild base (e.g., piperidine) [1]. This orthogonality is critical for amidoxime-based building blocks, as amidoximes themselves can be sensitive to both strong acids and bases; the Fmoc variant offers a milder, base-mediated deprotection route that minimizes amidoxime decomposition compared to the acid-mediated Boc deprotection [2].

Fmoc vs Boc Orthogonality
Class-level
Fmoc: acid-stable, base-labile; Boc: acid-labile, base-stable
Enables base-mediated amidoxime liberation
Amidoxime sensitivity to acid favors Fmoc strategy
Protecting group strategy Solid-phase peptide synthesis Orthogonal protection

Para-Substitution vs. Meta Availability

The para-substitution pattern of 4-(Fmoc-amino)benzamidoxime positions the amidoxime group at the 4-position of the phenyl ring, which influences both steric accessibility and electronic properties during cyclization. While direct comparative kinetic data between 4- and 3-substituted Fmoc-benzamidoximes are not available in the open literature, the para-isomer is the only regioisomer commercially listed by major suppliers (e.g., Sigma-Aldrich) . This commercial availability contrasts with the 3-isomer, which is less readily sourced and may require custom synthesis .

Para vs Meta Availability
Data to verify
Para: Sigma-Aldrich catalog; Meta: limited, custom synthesis
Immediate procurement reduces lead time
Supplier-based; kinetic data not available
Regioisomer comparison Heterocycle synthesis Structure-activity relationship

4-(Fmoc-amino)benzamidoxime Applications


SPPS of Oxadiazole Peptidomimetics

4-(Fmoc-amino)benzamidoxime is optimally employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce 1,2,4-oxadiazole heterocycles. The Fmoc group allows for standard piperidine-mediated deprotection after resin coupling, while the amidoxime moiety can be cyclized with activated carboxyl derivatives on solid support to generate oxadiazole-containing peptidomimetics without cleavage of the protecting group [1].

Combinatorial Libraries of Unnatural Amino Acids

The compound serves as a key intermediate in the synthesis of novel chiral β3- and α-amino acids bearing 1,2,4-oxadiazole rings. These nonnatural amino acids are valuable for generating combinatorial libraries for drug discovery, as the oxadiazole scaffold can act as a bioisostere for carboxylic acids or amides, and the Fmoc group enables facile purification and handling [1].

Orthogonal Protection in Acid-Sensitive Synthesis

When a synthetic route involves acidic conditions that would cleave a Boc group but the amidoxime functionality must remain protected, 4-(Fmoc-amino)benzamidoxime is the building block of choice. Its acid-stable Fmoc group survives conditions such as TFA-mediated tert-butyl ester deprotection or acidic washes, whereas a Boc-protected amidoxime would undergo premature deprotection, complicating downstream chemistry [2].

Application
Selection Property
Validation Focus
SPPS Oxadiazole Peptidomimetics
Fmoc base-labile protection
Piperidine deprotection & on-resin cyclization
Combinatorial Unnatural Amino Acid Libraries
1,2,4-Oxadiazole bioisostere scaffold
Fmoc-mediated purification & chiral fidelity
Acid-Sensitive Orthogonal Protection
Acid-stable Fmoc group
Fmoc retention during TFA-mediated ester deprotection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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